![molecular formula C10H13NO B11920851 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B11920851.png)
2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol is a chemical compound with a unique structure that includes an indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 2-amino-3-methyl-1-indanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compound is subjected to hydrogen gas in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted indanols, ketones, and fully saturated hydrocarbons, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indane ring system provides structural stability and can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2,3-dihydro-1H-inden-1-ol
- 3-methyl-2,3-dihydro-1H-inden-1-ol
- 2-amino-3-methyl-1-indanone
Uniqueness
2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the indane ring system. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Biological Activity
2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent studies and findings.
The molecular formula for this compound is C10H13N with a molecular weight of approximately 149.22 g/mol. The compound features an indene structure with an amino group and a hydroxyl group that contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C10H13N |
Molecular Weight | 149.22 g/mol |
IUPAC Name | This compound |
SMILES | CC1=CC2=C(C=C1)C(=C(C2)N)O |
Antioxidant Activity
Recent studies have indicated that 2-amino-3-methyl-2,3-dihydro-1H-indene-1-ol exhibits significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals, which is crucial in preventing oxidative stress-related damage in cells. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a dose-dependent response.
Neuroprotective Effects
Research has highlighted the neuroprotective effects of this compound against neurodegenerative diseases. In a study involving neuronal cell lines exposed to oxidative stress, treatment with 2-amino-3-methyl-2,3-dihydro-1H-indene-1-ol resulted in reduced cell death and improved cell viability. The compound appears to modulate signaling pathways associated with apoptosis and inflammation.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In a model of lipopolysaccharide (LPS)-induced inflammation, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory conditions.
The biological activity of 2-amino-3-methyl-2,3-dihydro-1H-indene-1-ol is believed to be mediated through multiple mechanisms:
- Free Radical Scavenging : The hydroxyl group in the structure is likely responsible for its ability to donate electrons and neutralize free radicals.
- Inhibition of Pro-inflammatory Pathways : The compound may inhibit nuclear factor kappa B (NF-kB) signaling, leading to decreased expression of inflammatory mediators.
- Neuroprotective Pathways : It may enhance the expression of neurotrophic factors, contributing to neuronal survival under stress conditions.
Study on Antioxidant Activity
A recent study assessed the antioxidant potential of various indene derivatives, including 2-amino-3-methyl-2,3-dihydro-1H-indene-1-ol. Results indicated that at concentrations ranging from 10 µM to 100 µM, the compound exhibited a significant reduction in DPPH radical concentration compared to controls (p < 0.05) .
Neuroprotection Against Oxidative Stress
In an experimental model using primary cortical neurons exposed to hydrogen peroxide, treatment with 10 µM of 2-amino-3-methyl-2,3-dihydro-1H-indene-1-ol resulted in a 40% increase in cell viability compared to untreated controls, highlighting its protective role .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H13NO/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h2-6,9-10,12H,11H2,1H3 |
InChI Key |
HNUCXHSVJNKPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2=CC=CC=C12)O)N |
Origin of Product |
United States |
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